
N-(3-Chlorophenyl)-N'-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and an imidazole ring in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea typically involves the reaction of 3-chloroaniline with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction may be carried out in the presence of a catalyst or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. The choice of solvents, temperature, and pressure conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH would be tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazole ring suggests potential binding to metal ions or active sites in proteins, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
The unique combination of the chlorophenyl group and the imidazole ring in N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61635-14-1 |
|---|---|
Molecular Formula |
C10H9ClN4O2 |
Molecular Weight |
252.66 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(5-oxo-1,4-dihydroimidazol-2-yl)urea |
InChI |
InChI=1S/C10H9ClN4O2/c11-6-2-1-3-7(4-6)13-10(17)15-9-12-5-8(16)14-9/h1-4H,5H2,(H3,12,13,14,15,16,17) |
InChI Key |
UVMJRAGOQOABOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
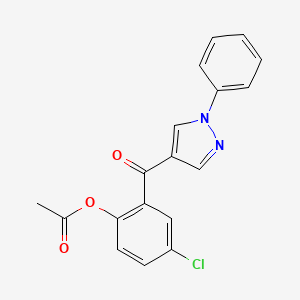
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
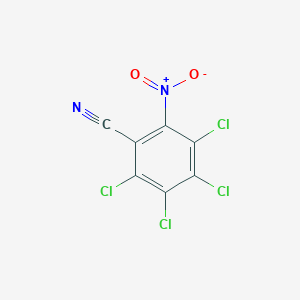

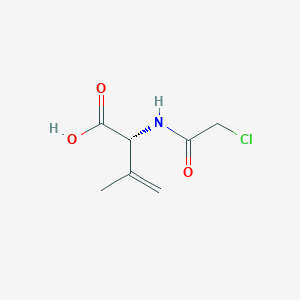
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
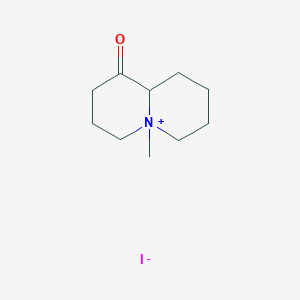

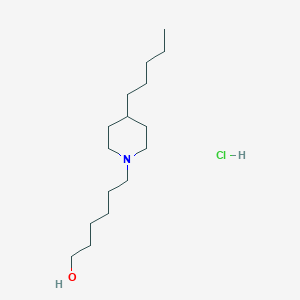

methanone](/img/structure/B14588278.png)
